N-cyclopropyl-5-iodo-2-aMinopyridine
Description
Properties
CAS No. |
1338247-41-8 |
|---|---|
Molecular Formula |
C8H9IN2 |
Molecular Weight |
260.07493 |
Synonyms |
N-cyclopropyl-5-iodo-2-aMinopyridine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-iodo-2-aminopyridine typically involves the iodination of N-cyclopropyl-2-aminopyridine. One common method is the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 5-position of the pyridine ring. The reaction conditions often include solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-iodo-2-aminopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-cyclopropyl-5-iodo-2-aminopyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-iodo-2-aminopyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below compares N-cyclopropyl-5-iodo-2-aminopyridine with key analogs:
Physicochemical Properties
- Lipophilicity : The target compound’s iodine atom increases logP (~2.8) compared to the nitro analog (logP ~1.2), enhancing membrane permeability .
- Solubility : The cyclopropyl group reduces aqueous solubility relative to isopropyl-substituted analogs, necessitating formulation adjustments for in vivo studies .
Biological Activity
N-cyclopropyl-5-iodo-2-aminopyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including data tables and case studies.
This compound is synthesized through the iodination of N-cyclopropyl-2-aminopyridine. The reaction typically employs iodine and an oxidizing agent under controlled conditions, often using solvents like acetonitrile or dichloromethane. The compound has the following characteristics:
| Property | Value |
|---|---|
| CAS No. | 1338247-41-8 |
| Molecular Formula | CHIN |
| Molecular Weight | 260.07493 g/mol |
| Synonyms | This compound |
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity, influencing various biological pathways. Its mechanism may involve:
- Enzyme Inhibition : By binding to active sites on enzymes, it can inhibit their function.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, affecting cellular responses.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of pain modulation and inflammation.
Case Studies
- Pain Models : In a study evaluating the compound's efficacy in rat models of chronic inflammatory pain, it was found to reduce pain responses significantly compared to controls, suggesting its potential as an analgesic agent.
- Antimicrobial Activity : Preliminary tests have shown that derivatives of aminopyridines, including this compound, exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| N-cyclopropyl-2-aminopyridine | Lacks iodine at the 5-position | Lower activity against pathogens |
| 5-iodo-2-aminopyridine | Lacks cyclopropyl group | Moderate antibacterial effects |
| N-cyclopropyl-5-bromo-2-aminopyridine | Contains bromine instead of iodine | Varying efficacy in pain models |
Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Antibacterial Studies : The Minimum Inhibitory Concentration (MIC) for N-cyclopropyl derivatives against Staphylococcus aureus was recorded at low micromolar concentrations, indicating strong antibacterial activity.
- Inflammatory Response : The compound was tested in models simulating inflammatory conditions, demonstrating an ability to modulate cytokine release and reduce inflammation markers.
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.
Q & A
Q. How can computational modeling predict the reactivity of the iodopyridine ring in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the cyclopropyl and amino groups on iodine’s electrophilicity. Fukui indices identify nucleophilic attack sites .
- Validation : Compare predicted activation energies with experimental yields in Suzuki-Miyaura couplings. Correlate Hammett substituent constants () with reaction rates .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Case Study : Discrepancies in H NMR shifts may arise from solvent polarity or tautomerism. Use deuterated solvents (DMSO-d vs. CDCl) and variable-temperature NMR to assess dynamic effects .
- Advanced Tools : Hirshfeld surface analysis (from X-ray data) quantifies intermolecular interactions influencing spectral patterns .
Q. How does the cyclopropyl group influence the compound’s pharmacokinetic properties in preclinical studies?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Compare with non-cyclopropyl analogs.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms. Cyclopropyl’s rigidity may reduce metabolic deamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
